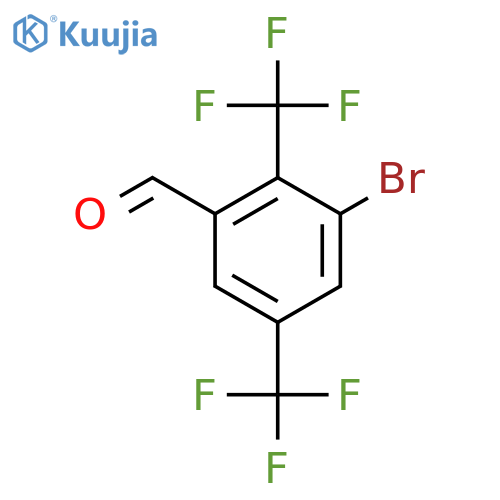

Cas no 1805100-95-1 (2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)

2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde

-

- インチ: 1S/C9H3BrF6O/c10-6-2-5(8(11,12)13)1-4(3-17)7(6)9(14,15)16/h1-3H

- InChIKey: UPSKVMKKCXQCLJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(F)(F)F)=CC(C=O)=C1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 319.92715 g/mol

- どういたいしつりょう: 319.92715 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 17.1

- ぶんしりょう: 321.01

2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014000655-1g |

2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde |

1805100-95-1 | 97% | 1g |

1,579.40 USD | 2021-06-22 |

2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde 関連文献

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

2,5-Bis(trifluoromethyl)-3-bromobenzaldehydeに関する追加情報

Introduction to 2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde (CAS No. 1805100-95-1)

2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1805100-95-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzene ring substituted with bromine and trifluoromethyl groups, as well as an aldehyde functional group at the third position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active compounds.

The trifluoromethyl (-CF₃) group is a key structural moiety in many modern pharmaceuticals, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the bromine atom introduces electrophilic characteristics, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These properties make 2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde a versatile building block for drug discovery and material science applications.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. For instance, studies have demonstrated that the incorporation of trifluoromethyl groups into benzaldehyde derivatives can improve the pharmacokinetic profiles of small-molecule drugs. Specifically, compounds with such modifications often exhibit increased bioavailability and reduced susceptibility to enzymatic degradation. The presence of both trifluoromethyl and bromine substituents in 2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde offers a unique opportunity for designing molecules with tailored biological activities.

In the context of agrochemical research, this compound has been explored as a precursor for synthesizing novel pesticides and herbicides. The combination of electron-withdrawing groups such as the trifluoromethyl moiety and electrophilic centers like the aldehyde and bromine atoms allows for the construction of complex scaffolds with potent biological activity against pests. Current research is focused on optimizing synthetic routes to enhance yield and purity while maintaining the desired structural features.

The synthesis of 2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde typically involves multi-step organic transformations starting from commercially available aromatic precursors. Common methodologies include halogenation reactions to introduce bromine at the desired positions, followed by selective fluorination to incorporate trifluoromethyl groups. Advances in catalytic systems have enabled more efficient and selective modifications, reducing byproduct formation and improving overall yields. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the benzene ring with high precision.

One notable application of this compound is in the development of inhibitors targeting enzyme families involved in cancer metabolism. Aldehydes are well-known for their reactivity with nucleophiles, making them useful in designing probes and inhibitors for biological pathways. The specific substitution pattern of 2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde allows for selective interactions with enzymes such as tyrosine kinases or proteases, which are often overexpressed in tumor cells. Preliminary studies have shown promising results in vitro, suggesting its potential as a lead compound for further optimization.

The role of computational chemistry has become increasingly prominent in understanding the behavior of complex molecules like 2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde. Molecular modeling techniques can predict binding affinities, metabolic stability, and other pharmacokinetic parameters before experimental validation is required. This approach has accelerated drug discovery pipelines significantly by allowing researchers to prioritize promising candidates based on theoretical data.

In conclusion,2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde (CAS No. 1805100-95-1) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel pharmaceuticals and agrochemicals. As research continues to uncover new applications for fluorinated aromatic compounds,2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde is poised to remain at the forefront of chemical innovation.

1805100-95-1 (2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde) 関連製品

- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)

- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)

- 1803696-90-3(2-Hydroxy-4-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)

- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)

- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)

- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)